

Technical Guide: 1,7-Dibromo-octan-4-one (CAS No. 90673-17-9)

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Compound of Interest

Compound Name: 1,7-Dibromo-octan-4-one

Cat. No.: B15349749

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,7-dibromo-octan-4-one**, a halogenated ketone of interest in synthetic organic chemistry. Due to the limited availability of published data, this document focuses on its fundamental registry information, physicochemical properties, and a proposed synthetic approach based on established chemical principles.

Core Registry Information

1,7-Dibromo-octan-4-one is registered under the following identifiers:

Parameter	Value	Source
CAS Number	90673-17-9	PubChem[1]
Molecular Formula	C ₈ H ₁₄ Br ₂ O	PubChem[1]
IUPAC Name	1,7-dibromooctan-4-one	PubChem[1]
Synonyms	1,7-DIBROMO-OCTAN-4-ONE	PubChem[1]

Physicochemical Properties

A summary of the computed physicochemical properties of **1,7-dibromo-octan-4-one** is presented below. These values are computationally derived and provide a foundational understanding of the molecule's characteristics.

Property	Value	Unit	Source
Molecular Weight	286.00	g/mol	PubChem[1]
Exact Mass	285.93909	Da	PubChem[1]
Monoisotopic Mass	283.94114	Da	PubChem[1]
Topological Polar Surface Area	17.1	Å ²	PubChem[1]
Heavy Atom Count	11		PubChem[1]
Complexity	115		PubChem[1]
XLogP3-AA	2.5		PubChem[1]

Experimental Data

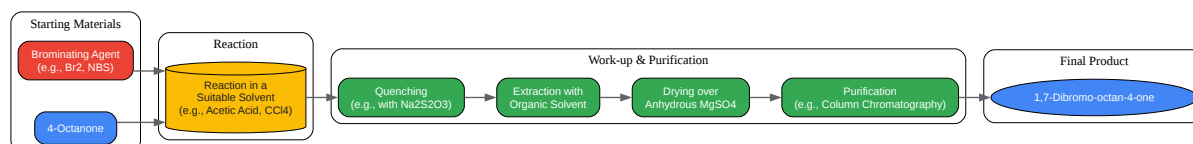
As of the latest literature search, specific experimental protocols for the synthesis of **1,7-dibromo-octan-4-one** (CAS 90673-17-9) are not readily available in peer-reviewed journals or major chemical databases. Similarly, there is a lack of published information regarding its biological activity or its involvement in specific signaling pathways.

The absence of such data suggests that this compound may be a novel or less-explored chemical entity. Researchers interested in this molecule may need to develop a synthetic route and conduct primary biological screening.

Proposed Synthetic Pathway

While a specific, validated experimental protocol for the synthesis of **1,7-dibromo-octan-4-one** is not available, a plausible synthetic route can be proposed based on fundamental principles of organic chemistry. One potential approach involves the bromination of a suitable precursor, such as 4-octanone or a related derivative.

Below is a conceptual workflow for a potential synthetic protocol. It is crucial to note that this is a theoretical pathway and would require experimental validation and optimization.



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Caption: Proposed synthetic workflow for **1,7-dibromo-octan-4-one**.

Experimental Considerations:

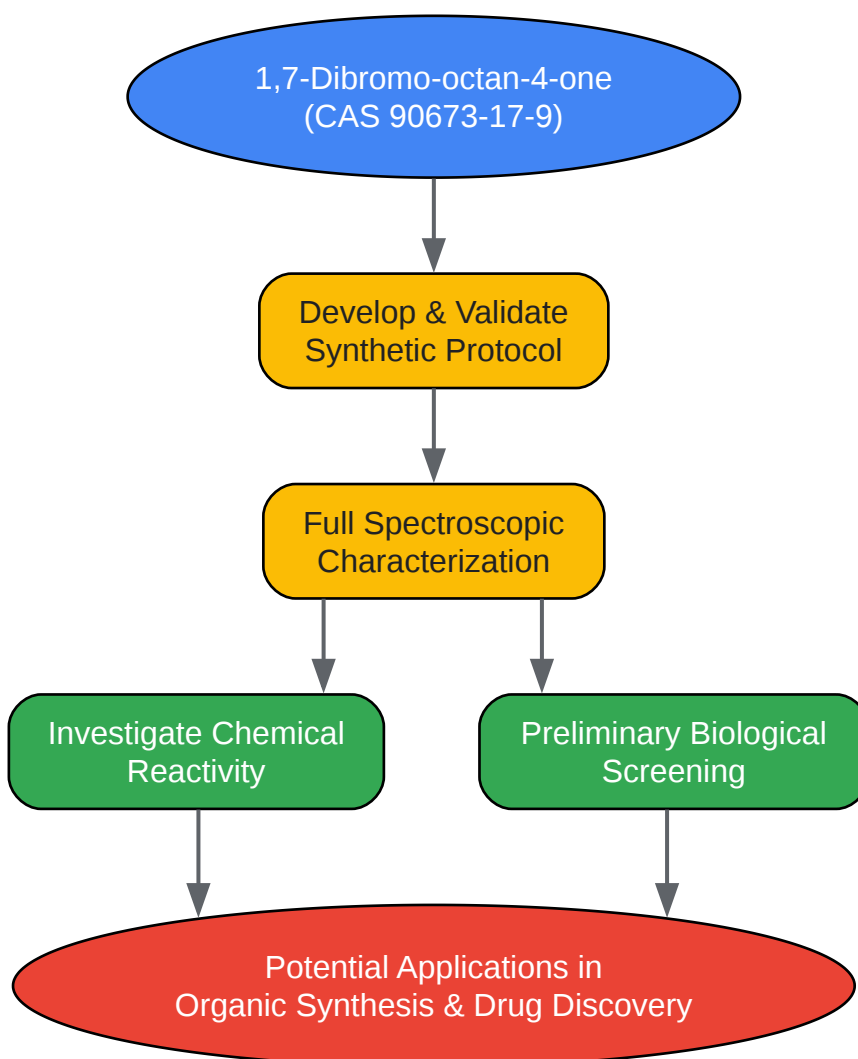
- Choice of Brominating Agent: N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or bromine (Br₂) in an appropriate solvent could be explored. The choice will influence the reaction conditions and selectivity.
- Solvent: The solvent should be inert to the reaction conditions. Acetic acid or chlorinated solvents are common choices for bromination reactions.
- Reaction Conditions: Temperature and reaction time will need to be carefully controlled to favor the desired dibromination and minimize side products.
- Purification: Due to the potential for mono-brominated and other side products, purification by column chromatography would likely be necessary to isolate the pure **1,7-dibromo-octan-4-one**.

Potential Research Directions

Given the structure of **1,7-dibromo-octan-4-one**, it could serve as a versatile building block in organic synthesis. The two bromine atoms provide reactive sites for various coupling reactions, and the ketone functionality can be a handle for further transformations.

A logical next step for researchers would be to:

- Develop and validate a reliable synthetic protocol. This would involve screening different reaction conditions and purification methods to obtain the compound in good yield and purity.
- Characterize the compound thoroughly. This would include obtaining detailed spectroscopic data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) to confirm its structure.
- Investigate its reactivity. Exploring its utility in reactions such as nucleophilic substitution, elimination, and various coupling reactions would establish its potential as a synthetic intermediate.
- Conduct preliminary biological screening. Assessing its activity in various assays could uncover potential applications in drug discovery.



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References

- 1. 1,7-Dibromo-octan-4-one | C₈H₁₄Br₂O | CID 11161954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 1,7-Dibromo-octan-4-one (CAS No. 90673-17-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15349749#1-7-dibromo-octan-4-one-cas-number-and-registry-information]

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